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For Researchers, Scientists, and Drug Development Professionals

Introduction
Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that

blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) with high

affinity.[1][2] Originally investigated as an antidepressant, its unique pharmacological profile,

characterized by a slow onset and long duration of action, has garnered significant interest for

its potential as a therapeutic agent for psychostimulant addiction.[1] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

pharmacology, and relevant experimental methodologies of Indatraline hydrochloride.

Chemical and Physicochemical Properties
Indatraline hydrochloride is the hydrochloride salt of Indatraline. Its chemical and physical

properties are summarized in the tables below.

Table 1: Chemical Identification of Indatraline
Hydrochloride
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Identifier Value Reference

IUPAC Name

(1R,3S)-rel-3-(3,4-

Dichlorophenyl)-2,3-dihydro-N-

methyl-1H-inden-1-amine

hydrochloride

[2]

CAS Number 96850-13-4

Molecular Formula C₁₆H₁₅Cl₂N·HCl

Molecular Weight 328.67 g/mol

Canonical SMILES
CN[C@H]1C--INVALID-LINK--

Cl)C3=CC=CC=C13.Cl

Table 2: Physicochemical Properties of Indatraline
Hydrochloride

Property Value Reference

Physical Appearance Off-white solid [3]

Solubility

Soluble to 10 mM in water with

gentle warming and to 100 mM

in DMSO.

Storage
Desiccate at room

temperature.

Pharmacological Properties
Indatraline hydrochloride's primary mechanism of action is the inhibition of the dopamine

transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This

inhibition leads to an increase in the extracellular concentrations of their respective

neurotransmitters in the synapse.

Table 3: In Vitro Binding Affinities of Indatraline for
Monoamine Transporters
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Transporter Kᵢ (nM) Reference

Dopamine Transporter (DAT) 1.7 [2]

Serotonin Transporter (SERT) 0.42 [2]

Norepinephrine Transporter

(NET)
5.8 [2]

Signaling Pathways
Recent studies have elucidated that Indatraline's effects extend beyond simple monoamine

reuptake inhibition. It has been shown to induce autophagy by modulating the

AMPK/mTOR/S6K signaling pathway. This action is independent of the PI3K/AKT/ERK

signaling pathway.[4]
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Indatraline's modulation of the AMPK/mTOR/S6K signaling pathway to induce autophagy.

Experimental Protocols
This section provides an overview of the methodologies used to synthesize and characterize

Indatraline hydrochloride.

Synthesis of Indatraline
The synthesis of Indatraline has been reported through several routes. One common approach

involves a multi-step process starting from a substituted 1-indanone. The general workflow is

depicted below.
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A generalized synthetic workflow for Indatraline.

A detailed experimental protocol for a similar synthesis of a methoxy derivative of Indatraline is

described by Gu et al. (2000) and involves the following key steps[5]:

Reduction of the Ketone: The starting substituted 3-phenylindan-1-one is reduced, typically

with sodium borohydride in methanol, to yield the corresponding cis-3-phenylindan-1-ol.

Mesylation: The resulting alcohol is then converted to its mesylate by reaction with

methanesulfonyl chloride in the presence of a base like triethylamine.

SN2 Reaction: The mesylate undergoes an SN2 reaction with N-methylbenzylamine, which

results in an inversion of stereochemistry to the desired trans isomer.

Debenzylation: The benzyl protecting group is removed, often by catalytic hydrogenation, to

yield the final N-methylindanamine.

Salt Formation: The free base is then treated with ethereal HCl to form the hydrochloride

salt, which can be purified by recrystallization.

Purification and Analysis
Purification of Indatraline hydrochloride is typically achieved through recrystallization from a

suitable solvent system, such as 2-propanol/isopropyl ether.[5] The purity and identity of the

final product are confirmed using standard analytical techniques:

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be

employed to determine the purity of Indatraline hydrochloride. A C18 column with a mobile

phase consisting of an appropriate buffer and an organic solvent (e.g., acetonitrile or

methanol) is commonly used. Detection is typically performed using a UV detector.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the chemical structure of the synthesized compound. The spectra are recorded in

a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of

the compound and to aid in its structural elucidation.

In Vitro Radioligand Binding and Uptake Assays
The affinity of Indatraline for the monoamine transporters is determined using radioligand

binding assays, while its functional activity is assessed through uptake inhibition assays.

Radioligand Binding Assay Protocol Outline:

Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT,

SERT, or NET) or from specific brain regions (e.g., striatum for DAT) are prepared.

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]win 35,428

for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of

Indatraline hydrochloride.

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber

filters to separate bound from free radioligand. The filters are then washed with ice-cold

buffer.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis and then

converted to Kᵢ values using the Cheng-Prusoff equation.

Uptake Inhibition Assay Protocol Outline:

Cell Culture: Cells stably expressing the monoamine transporters (e.g., HEK293 cells) are

cultured in appropriate media.

Pre-incubation: The cells are pre-incubated with varying concentrations of Indatraline
hydrochloride.
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Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or

[³H]norepinephrine) is added to initiate uptake.

Termination and Lysis: After a defined incubation period, uptake is terminated by washing

with ice-cold buffer. The cells are then lysed to release the intracellular radioactivity.

Scintillation Counting and Data Analysis: The radioactivity in the cell lysates is measured,

and the IC₅₀ values for uptake inhibition are calculated.

In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular levels of

neurotransmitters in the brains of freely moving animals following the administration of a drug.

In Vivo Microdialysis Protocol Outline for Rats:

Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the brain

region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.

Recovery: The animal is allowed to recover from surgery.

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted

through the guide cannula.

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid

(aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are

collected.

Drug Administration: Indatraline hydrochloride is administered (e.g., intraperitoneally), and

dialysate samples are collected at regular intervals.

Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in

the dialysate samples are quantified using HPLC coupled with electrochemical detection.

Conclusion
Indatraline hydrochloride is a well-characterized non-selective monoamine transporter

inhibitor with a complex pharmacological profile. Its ability to potently block the reuptake of
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dopamine, serotonin, and norepinephrine, combined with its influence on intracellular signaling

pathways such as the AMPK/mTOR/S6K pathway, makes it a valuable tool for neuroscience

research. The experimental protocols outlined in this guide provide a framework for the

synthesis, purification, analysis, and pharmacological evaluation of this compound, which may

aid in the development of novel therapeutics for various neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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